molecular formula C24H24ClN5 B2479798 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850735-69-2

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2479798
CAS No.: 850735-69-2
M. Wt: 417.94
InChI Key: URMOSUKYNPSNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-phenylpiperazinyl substituent at position 6. This structural framework is associated with diverse biological activities, including anticancer, anti-diabetic, and neuroprotective effects, as observed in related analogs .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOSUKYNPSNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazolo-pyrimidine core with substituents that enhance its biological activity. Its molecular formula is C21H24ClN5C_{21}H_{24}ClN_5, indicating the presence of chlorine and piperazine moieties which are known to influence pharmacological properties.

Anti-Cancer Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anti-cancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF70.39Aurora-A kinase inhibition
Compound BNCI-H4600.46Induction of apoptosis
Compound CA54926Cell cycle arrest

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Anti-Inflammatory Activity

The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. For example, one study reported that a related compound significantly decreased TNF-α and IL-6 levels in activated macrophages .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity. A study evaluating various pyrazole derivatives found that certain compounds exhibited potent antifungal and antitubercular effects against strains of Candida albicans and Mycobacterium tuberculosis:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Candida albicansAntifungal12.5 µg/mL
Mycobacterium tuberculosisAntitubercular25 µg/mL

These results highlight the potential for developing new therapeutic agents targeting infectious diseases .

Case Study 1: Anti-Cancer Efficacy

In a recent clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered. The trial reported a partial response in 30% of participants with significant reductions in tumor size observed via imaging studies. The most common adverse effects included mild nausea and fatigue .

Case Study 2: Inflammatory Disorders

A preclinical model of rheumatoid arthritis demonstrated that treatment with the compound led to reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological profiles depending on substituent patterns. Below is a detailed comparison with key analogs:

Structural Analogs and Anticancer Activity

Compound Name Substituents IC50 (Cancer Cells) Therapeutic Index (TI) References
12b N-(4-Chlorophenyl) A549: 40.54 mg mL⁻¹ TI = 7.52 (A549)
Caco-2: 29.77 mg mL⁻¹ TI = 10.24 (Caco-2)
12a N-Phenyl Higher IC50 than 12b* Lower TI than 12b*
Compound 9 7-(4-Chlorophenyl)-2-(phenylamino) MCF-7: 63.2 ± 5.9 µM Not reported
Doxorubicin (Standard) A549: TI = 2.42 Caco-2: TI = 2.67

*12b demonstrates superior safety and potency over 12a and doxorubicin, attributed to the 4-chlorophenyl group enhancing target selectivity and reducing off-target toxicity .

Antioxidant and Anti-Diabetic Activity

Compound Name DPPH IC50 (mg mL⁻¹) ABTS Inhibition (%) α-Amylase Inhibition (%) α-Glucosidase Inhibition (%)
12b 18.33 ± 0.04 28.23 ± 0.06 27.91 ± 0.02 17.41 ± 0.02
12a Higher than 12b* Lower than 12b* Lower than 12b* Lower than 12b*
Acarbose (Standard) Not reported Not reported 65.95 ± 0.01 55.45 ± 0.01

*12b shows stronger radical scavenging and enzyme inhibition than 12a, though less potent than acarbose. The 4-chlorophenyl group may enhance binding to enzymatic active sites .

Neuroprotective and Anti-Arthritic Effects

Compound Name AChE Inhibition (%) Proteinase Denaturation Inhibition (%) Mutagenicity
12b 16.00 ± 0.04 17.55 ± 0.04 Non-mutagenic
12a 14.92 ± 0.02 16.24 ± 0.04 Mutagenic
Diclofenac Sodium (Standard) Not applicable 49.33 ± 0.11 Not reported

*12b’s 4-chlorophenyl group correlates with improved AChE inhibition and reduced mutagenic risk compared to 12a .

Key Structural Insights

  • Piperazine Substitutions: The target compound’s 4-phenylpiperazinyl group (vs. 12b’s N-(4-chlorophenyl)) may alter pharmacokinetics, though direct data are lacking.
  • Halogenated Aryl Groups: 4-Chlorophenyl in 12b improves therapeutic index and safety over non-halogenated analogs (e.g., 12a) .

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

A β-enaminone derivative (e.g., 5-methyl-3-(4-chlorophenyl)-1H-pyrazol-3-amine) reacts with a 1,3-biselectrophilic species such as a diketone or ynone. The reaction proceeds via nucleophilic attack at the electrophilic centers, followed by cyclization and elimination of small molecules (e.g., water or methylurea).

Example Protocol

  • Reactants : 3-Amino-5-methyl-1-(4-chlorophenyl)pyrazole (1.0 equiv) and 1,3-diketone (1.2 equiv).
  • Conditions : Reflux in acetic acid (12 h, 110°C).
  • Yield : 68–72%.

Introducing the 2-Methyl Group

The 2-methyl substituent is incorporated by selecting a β-enaminone with a pre-installed methyl group at the α-position. Computational studies suggest that steric and electronic effects at this position favor regioselective cyclization.

Functionalization at Position 7: 4-Phenylpiperazine Installation

Position 7 of pyrazolo[1,5-a]pyrimidine is highly reactive toward nucleophilic substitution due to electron-deficient aromatic character. The 4-phenylpiperazine moiety is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions.

SNAr Reaction Protocol

  • Substrate : 7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
  • Nucleophile : 4-Phenylpiperazine (1.5 equiv).
  • Conditions : K2CO3 (2.0 equiv), DMF, 80°C, 8 h.
  • Yield : 85–90%.

Mechanistic Insight
The chloro group at position 7 is activated by the electron-withdrawing pyrimidine ring, enabling displacement by the piperazine nitrogen. Steric hindrance from the 2- and 5-methyl groups minimally affects reactivity due to the planar geometry of the aromatic system.

Post-Functionalization Modifications

Methyl Group Introduction at Position 5

The 5-methyl group is often introduced during core synthesis by using a methyl-substituted β-enaminone. Alternative methods include Friedel-Crafts alkylation or directed ortho-metalation, though these are less common due to competing side reactions.

4-Chlorophenyl Group at Position 3

The 4-chlorophenyl group is typically pre-installed on the 3-aminopyrazole precursor. Halogenated aryl groups enhance solubility and crystallinity, facilitating purification.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

  • Optimal Solvent : DMF or NMP, which stabilize transition states in SNAr reactions.
  • Catalysts : Cu(I) catalysts (e.g., CuCl) accelerate cyclocondensation by coordinating to nitrogen lone pairs.

Temperature and Time Dependence

Step Temperature (°C) Time (h) Yield (%)
Core formation 110 12 68–72
7-Substitution 80 8 85–90
Methylation (C-5) 25 24 92–95

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Cyclocondensation-first : Higher overall yield (72%) but requires pre-functionalized starting materials.
  • Post-functionalization : Flexible but lower yields (60–70%) due to multiple purification steps.

Scalability Challenges

Large-scale synthesis faces hurdles in:

  • Purification : Chromatography is often needed due to regioisomeric byproducts.
  • Cost : 4-Phenylpiperazine and halogenated precursors increase material costs.

Emerging Methodologies

Recent advances include microwave-assisted cyclocondensation, which reduces reaction times from 12 h to 2 h with comparable yields. Flow chemistry approaches are also being explored to improve reproducibility in SNAr reactions.

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or trifluoromethyl ketones) under controlled heating. For example, in analogous compounds, reactions are performed at 433–438 K for 2.5 hours to eliminate water and promote cyclization . Subsequent substitutions (e.g., introducing the 4-phenylpiperazine moiety) may require nucleophilic displacement or coupling reactions in polar solvents like ethanol/acetone mixtures for recrystallization .

Q. How is the compound structurally characterized to confirm its molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrazolo[1,5-a]pyrimidine derivatives, SCXRD parameters include mean C–C bond lengths (e.g., 0.002–0.003 Å) and R factors (e.g., 0.046–0.055) to validate crystallographic accuracy . Complementary methods like 1H^1\text{H} and 13C^{13}\text{C} NMR are used to verify substituent positions, with chemical shifts for aromatic protons typically ranging from δ 7.0–8.5 ppm .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives with bulky substituents (e.g., 4-phenylpiperazine)?

Yield optimization requires balancing reaction temperature, solvent polarity, and steric effects. For example:

  • Temperature : Heating at 433–438 K ensures complete cyclization but may require adjustment for thermally sensitive substituents .
  • Solvent : Ethanol/acetone (1:1) mixtures enhance solubility of intermediates during recrystallization .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis may reduce side reactions for sterically hindered derivatives .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidines in biological assays?

SAR studies often involve systematic substitution of the:

  • Pyrimidine core : Modifying electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
  • Piperazine moiety : Introducing aryl groups (e.g., 4-phenyl) improves binding affinity to targets like kinase receptors .
  • Chlorophenyl group : Positional isomers (e.g., 4-chloro vs. 2,4-dichloro) significantly alter activity, as seen in antitrypanosomal assays .
    Quantitative SAR (QSAR) models and molecular docking (e.g., using COMSOL or AutoDock) further predict binding modes .

Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from:

  • Substituent positioning : For example, 3-(4-chlorophenyl) analogs show higher kinase inhibition than 2,4-dichlorophenyl derivatives due to steric clashes in active sites .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. CHO) or incubation times may skew results. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Crystallographic vs. solution-state conformations : SCXRD data may reveal conformational flexibility not captured in solution-phase NMR .

Q. What computational tools are recommended for modeling interactions between pyrazolo[1,5-a]pyrimidines and biological targets?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., with KDR kinase) under physiological conditions .
  • AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for optimizing synthesis pathways .

Methodological Considerations

Q. How should researchers handle crystallographic data discrepancies (e.g., anomalous R-factor values)?

  • Data collection : Ensure high-resolution datasets (e.g., <1.0 Å) to minimize errors. Use synchrotron radiation for heavy-atom derivatives .
  • Refinement : Apply constraints (e.g., riding H-atom models) and validate using checkCIF reports. Merge Friedel pairs if anomalous scattering is negligible .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • TLC : Monitor reaction progress using silica gel plates (e.g., hexane/ethyl acetate gradients) .
  • HPLC-MS : Quantify impurities (>95% purity threshold) and confirm molecular ions (e.g., [M+H]+^+ at m/z 440 for C20_{20}H11_{11}Cl2_2F4_4N3_3) .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.